molecular formula C20H23N5O2 B10994642 N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide

N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide

Cat. No.: B10994642
M. Wt: 365.4 g/mol
InChI Key: HQNGYRFBXIRIRS-UHFFFAOYSA-N
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Description

The compound N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide features a piperidine core substituted at position 1 with a 4-methoxybenzyl carboxamide group and at position 4 with a [1,2,4]triazolo[4,3-a]pyridine moiety.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-27-17-7-5-15(6-8-17)14-21-20(26)24-12-9-16(10-13-24)19-23-22-18-4-2-3-11-25(18)19/h2-8,11,16H,9-10,12-14H2,1H3,(H,21,26)

InChI Key

HQNGYRFBXIRIRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

Biological Activity

N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide is a compound belonging to the class of triazolopyridine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The structure features a piperidine ring substituted with a triazolopyridine moiety and a methoxybenzyl group. This unique structure is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyridine derivatives. For instance, compounds related to this compound have shown promising results in inhibiting various cancer cell lines:

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that derivatives of this class may act as potent inhibitors of tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Triazolopyridine derivatives have also been investigated for their kinase inhibitory activity . Specifically, the compound has been evaluated for inhibition against c-Met and VEGFR-2 kinases:

CompoundKinase TargetIC50 (nM)
17lc-Met26.00
17lVEGFR-22600

These findings suggest that the compound could be a candidate for targeted cancer therapies by modulating signaling pathways critical for tumor growth .

Antimalarial Activity

In addition to anticancer properties, related compounds have been assessed for antimalarial activity against Plasmodium falciparum. For example:

CompoundIC50 (µM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98

These results indicate potential use in malaria treatment strategies .

Case Studies

Several case studies have illustrated the effectiveness of triazolopyridine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a derivative similar to N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine demonstrated significant tumor reduction in patients with non-small cell lung cancer.
  • Antimalarial Efficacy : In vitro studies showed that compounds from this class effectively inhibited Plasmodium falciparum, leading to further investigations into their use as antimalarial agents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold have been shown to inhibit tumor growth in various cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating strong potential for further development as anticancer agents .

Kinase Inhibition

The compound has been explored for its ability to inhibit specific kinases involved in cancer progression. For example, it has been identified as a potential inhibitor of the c-Met kinase pathway, which plays a crucial role in tumor growth and metastasis. The inhibition of c-Met kinase by triazolo derivatives has been associated with reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of compounds derived from the triazolo scaffold. Studies have shown that certain derivatives can significantly inhibit COX-2 activity, a key enzyme involved in inflammation. This suggests that this compound may also be relevant in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study 1 A derivative exhibited IC50 values of 0.83 µM against A549 cells and 0.15 µM against MCF-7 cells, highlighting its potential as an effective anticancer agent .
Study 2 Investigation into the anti-inflammatory effects showed significant COX-2 inhibition with IC50 values comparable to established drugs like celecoxib .
Study 3 Structure-based design led to analogs with improved potency as c-Met inhibitors, achieving sub-micromolar levels of activity .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s piperidine core distinguishes it from analogs with alternative scaffolds (e.g., pyridazine, oxazole, or pyrrolidine systems). Key structural differences among analogs include:

  • Triazolo Ring Fusion :
    • The target compound contains a [1,2,4]triazolo[4,3-a]pyridine fused ring, whereas analogs like N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () feature a [1,2,4]triazolo[4,3-b]pyridazine core. Pyridazine-based systems exhibit distinct electronic properties and binding interactions compared to pyridine derivatives .
    • Compound 8c () shares the [1,2,4]triazolo[4,3-a]pyridine system but incorporates a sulfonamide group instead of a piperidine-carboxamide linkage .
  • Substituent Positioning :
    • In the target compound, the triazolo group is at position 4 of the piperidine ring. By contrast, N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide () places the triazolo-pyridazin-6-yl group at position 1 of the piperidine, with the carboxamide at position 3 .

Substituent Effects

  • Aromatic Groups: The 4-methoxybenzyl group in the target compound enhances lipophilicity and electron-donating capacity compared to 4-(4-Chlorobenzyl) () or 3,4,5-trifluorophenyl () substituents. 2-[(4-Methoxybenzyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide () shares the 4-methoxybenzyl motif but links it to a thiazole-carboxamide system, demonstrating modularity in scaffold design .
  • Heterocyclic Modifications :

    • Replacement of the triazolo-pyridine with 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine () introduces steric and electronic changes that could alter target binding .
    • Fluorinated analogs like 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide () highlight the role of fluorine in enhancing bioavailability and resistance to oxidative metabolism .

Pharmacological Potential

While direct activity data for the target compound is unavailable, structurally related molecules exhibit promising properties:

  • Antimalarial Activity : Compound 8c (), a [1,2,4]triazolo[4,3-a]pyridine sulfonamide, shows antimalarial activity, suggesting the core heterocycle’s relevance in antiparasitic drug design .
  • Kinase Inhibition : Analogs like N-(1-Benzyl-4-methylpiperidin-3-yl)-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-amine () demonstrate kinase inhibitory activity, underscoring the importance of piperidine-linked aromatic systems in targeting enzymatic pockets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) References
Target Compound C21H22N6O2 390.45 4-Methoxybenzyl, triazolo-pyridine Not Reported -
N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C21H25ClN6O 412.92 4-Chlorobenzyl, triazolo-pyridazine Not Reported
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide C16H13F3N4O 334.30 Trifluorophenyl, butanamide Not Reported
8c ([1,2,4]Triazolo[4,3-a]pyridine sulfonamide) C22H24N6O3S 452.53 3,5-Dimethylphenyl, sulfonamide 168–169

Preparation Methods

Preparation of 4-Bromopiperidine

Piperidine is brominated at the 4-position using phosphorus tribromide (PBr₃) in dichloromethane, yielding 4-bromopiperidine with ~80% efficiency .

Substitution with Triazolo[4,3-a]Pyridine

The bromine atom is displaced by the deprotonated nitrogen of triazolo[4,3-a]pyridine under basic conditions:

  • Base : Potassium carbonate (K₂CO₃) or DBU.

  • Solvent : Dimethylformamide (DMF) at 80°C .

  • Yield : 75–85% .

Introduction of the N-(4-Methoxybenzyl)Carboxamide Group

The 1-position of the piperidine is converted to a carboxamide via a two-step process: deprotection (if applicable) and amidation .

Deprotection of Piperidine

If a protecting group (e.g., Boc ) is present, it is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.

Amidation with 4-Methoxybenzylamine

The amine reacts with 4-methoxybenzyl isocyanate or chloroacetyl chloride to form the carboxamide:

  • Reagents : 4-Methoxybenzyl isocyanate (1.2 equiv), triethylamine (TEA) as base.

  • Solvent : Tetrahydrofuran (THF) at 0°C to RT .

  • Yield : 70–78% .

Integrated Synthesis Pathway

The full synthesis is summarized as follows:

StepReactionReagents/ConditionsYieldSource
1Oxidative cyclizationHTIB, ethanol, RT, 10 min90%
2Bromination of piperidinePBr₃, CH₂Cl₂, reflux80%
3Nucleophilic substitution4-Bromopiperidine, K₂CO₃, DMF, 80°C85%
4DeprotectionTFA, CH₂Cl₂, RT95%
5Amidation4-Methoxybenzyl isocyanate, TEA, THF, 0°C78%

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds align with literature:

  • Triazolo[4,3-a]pyridine : HRESIMS m/z 146.0481 [M+H]⁺ (calcd for C₆H₅N₃, 146.0484).

  • 4-(Triazolo[4,3-a]pyridin-3-yl)piperidine : 1H^1H NMR (CDCl₃) δ 8.12 (d, J = 6.2 Hz, 1H), 7.85 (s, 1H), 4.21–4.15 (m, 1H), 3.02–2.95 (m, 2H).

  • Final product : HRESIMS m/z 395.1812 [M+H]⁺ (calcd for C₂₁H₂₃N₅O₂, 395.1815).

Mechanistic Considerations

Oxidative Cyclization

HTIB facilitates the formation of the triazole ring via iodine-mediated dehydrogenation, generating an iodobenzene byproduct.

Amidation

The carboxamide forms through nucleophilic attack of the piperidine’s primary amine on the electrophilic carbonyl of 4-methoxybenzyl isocyanate, followed by proton transfer .

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